molecular formula C21H19BrN2O3 B2613627 6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 663938-03-2

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2613627
CAS No.: 663938-03-2
M. Wt: 427.298
InChI Key: RCCUPVYZUAMKBN-UHFFFAOYSA-N
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Description

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a bromine atom, a piperazine ring, and a chromenone core

Scientific Research Applications

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 4-methylphenylpiperazine with a suitable carbonyl compound under controlled conditions.

    Bromination: The bromine atom is introduced into the molecule through a bromination reaction, often using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Cyclization: The final step involves the cyclization of the intermediate compound to form the chromenone core. This step may require specific catalysts and reaction conditions to ensure the correct formation of the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methylphenylcarbonylmorpholine
  • 4-bromo-N-Cbz-piperidine
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is unique due to its specific combination of a bromine atom, a piperazine ring, and a chromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-14-2-5-17(6-3-14)23-8-10-24(11-9-23)20(25)18-13-15-12-16(22)4-7-19(15)27-21(18)26/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCUPVYZUAMKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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